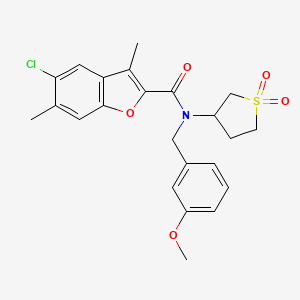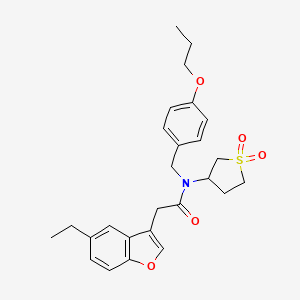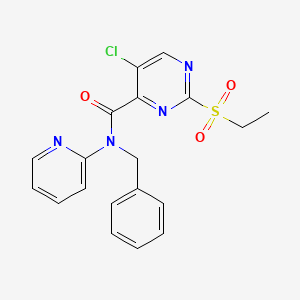
N-benzyl-5-chloro-2-(ethylsulfonyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzyl group, a chloro substituent, an ethanesulfonyl group, and a pyridinyl moiety attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzyl and Pyridinyl Groups: The benzyl and pyridinyl groups can be attached through nucleophilic substitution reactions using benzyl chloride and 2-chloropyridine, respectively.
Industrial Production Methods
In an industrial setting, the production of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-5-CHLORO-2-(METHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure with a methanesulfonyl group instead of an ethanesulfonyl group.
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE: Similar structure with a pyridin-3-yl group instead of a pyridin-2-yl group.
Uniqueness
N-BENZYL-5-CHLORO-2-(ETHANESULFONYL)-N-(PYRIDIN-2-YL)PYRIMIDINE-4-CARBOXAMIDE is unique due to the specific combination of substituents attached to the pyrimidine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17ClN4O3S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-ethylsulfonyl-N-pyridin-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3S/c1-2-28(26,27)19-22-12-15(20)17(23-19)18(25)24(16-10-6-7-11-21-16)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
InChI Key |
XJVNBQROPREUQW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418212.png)
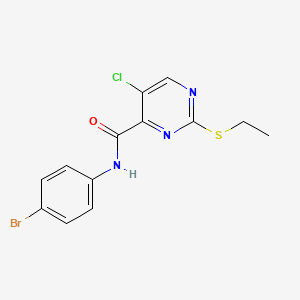
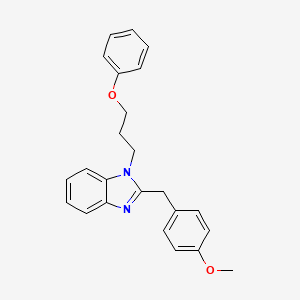

![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418256.png)
![2-(2-methoxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418258.png)
![1-(4-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418262.png)
![3-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418265.png)
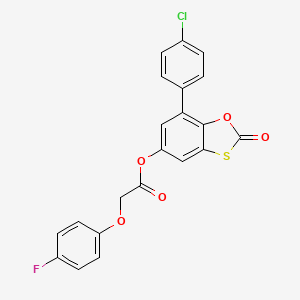
![benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B11418270.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418275.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418276.png)
